[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
Description
IUPAC Nomenclature and Structural Representation
The compound triazolo[4,3-a]pyridin-3-amine hydrobromide derives its systematic name from the fusion of a triazole ring system to a pyridine backbone. According to IUPAC guidelines, the numbering begins at the nitrogen atom shared between the triazole and pyridine rings, with the "a" designation indicating the position of ring fusion. The parent heterocycle consists of a pyridine ring fused to a triazole at positions 4 and 3, respectively. The amine group (-NH2) occupies position 3 of the triazolopyridine system, while the hydrobromic acid (HBr) forms a salt with the basic amine group.
The structural representation (Figure 1) shows:
- A bicyclic framework with pyridine (six-membered aromatic ring) fused to triazole (five-membered ring containing three nitrogen atoms)
- Substituents:
Structural formula:
N
/ \
N---C N
| | |
C---C---C
| | |
C---C---N<sup>+</sup>H<sub>3</sub> Br<sup>-</sup>
Systematic Chemical Identifiers
Key identifiers for this compound include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 5595-14-2 | |
| PubChem CID (base) | 253286 | |
| Molecular Formula | C6H7BrN4 | |
| Exact Mass | 214.9853 Da | |
| InChIKey (base) | NCZQAIFOXJOCFI-UHFFFAOYSA-N |
The InChI string for the base compound is:
InChI=1S/C6H6N4.HBr/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H.
Positional Isomerism in Triazolopyridine Derivatives
Triazolopyridines exhibit structural isomerism based on:
- Fusion orientation : The triazole ring can fuse to pyridine at different positions (e.g., [1,5-a] vs. [4,3-a] fusion patterns)
- Substituent placement : Functional groups may occupy distinct positions on the bicyclic system
Examples from literature demonstrate this isomerism:
*PubChem CID provided where CAS unavailable
The numbering convention remains consistent across derivatives, with even minor substituent changes creating distinct chemical entities. For instance, moving the nitro group from position 6 to 7 in the pyridine ring would generate a positional isomer with different physicochemical properties. This isomerism significantly impacts electronic distribution, as demonstrated by variations in:
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOUCOYHJGEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves a one-pot reaction. A common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This reaction is efficient and operationally simple, often carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide as an antitumor agent. Research conducted on synthesized derivatives demonstrated significant inhibitory effects on various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical carcinoma) cells. These compounds exhibited dual inhibitory actions against c-Met and VEGFR-2 kinases, crucial targets in cancer therapy .
Table 1: Antitumor Activity of Synthesized Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | A549 | 5.2 | c-Met/VEGFR-2 inhibition |
| 17l | MCF-7 | 6.8 | c-Met/VEGFR-2 inhibition |
| 16b | HeLa | 4.9 | c-Met/VEGFR-2 inhibition |
Neurological and Psychiatric Disorders
Patent literature indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine may be effective in treating neurological and psychiatric disorders. These compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps that include nucleophilic substitutions and cyclization reactions. Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of these compounds.
Table 2: Synthetic Pathway Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Hydrazine hydrate + Pyrazine | Ethanol, Reflux |
| 2 | Triethoxy methane | 80°C, Reflux |
| 3 | Anilines + Acyl chloride | Room temperature |
Case Studies
Several case studies have been documented regarding the efficacy of [1,2,4]triazolo[4,3-a]pyridin-3-amine derivatives:
- Case Study on Antitumor Efficacy : A study evaluated the effects of compound 17l on A549 cells using flow cytometry to assess cell cycle progression. Results indicated that treatment led to G0/G1 phase arrest, suggesting a mechanism for its antitumor activity .
- Psychiatric Application Study : A clinical trial investigated the effects of a derivative on patients with generalized anxiety disorder. The results showed a significant reduction in anxiety scores compared to placebo controls over a six-week period .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as myeloperoxidase and HIF prolyl hydrolase. The compound binds to these enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Crystallography
Key structural analogs differ in substituents and crystal packing:
- Crystal Packing: The parent hydrobromide salt forms hydrogen-bonded dimers (R₂²(8) motif), while brominated derivatives (e.g., 6-bromo) adopt similar monoclinic systems but with altered unit cell dimensions due to steric effects .
Physicochemical Properties
- Solubility : The hydrobromide salt improves aqueous solubility compared to the free base, critical for drug formulation .
- Thermal Stability : Melting points and decomposition temperatures vary with substituents. For example, brominated derivatives exhibit higher thermal stability due to increased molecular weight .
Antifungal and Antimicrobial Activity
- Parent Compound: Limited direct data, but triazolopyridine derivatives with hydrazone moieties show antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL .
- Substituted Analogs: 6-Bromo derivative: Enhanced activity as a tankyrase inhibitor (IC₅₀ < 1 μM), relevant in anticancer therapies . 5-Chloro hydrobromide: Potential bioactivity inferred from structural similarity but requires empirical validation .
Kinase and Enzyme Inhibition
- Triazolopyridines with sulfonamide groups exhibit antimalarial activity, while 3-(pyridin-4-yl) derivatives act as MAP kinase inhibitors .
Spectroscopic and Electronic Properties
Electronic Structure
- HOMO-LUMO Gap : The parent compound has a calculated HOMO-LUMO gap of ~4.5 eV, influencing redox behavior and charge-transfer interactions . Bromine or chlorine substituents reduce this gap, enhancing electrophilicity .
- Luminescence : Substitutions at the pyridine ring (e.g., bromine) redshift emission spectra due to electron-withdrawing effects .
Spectroscopic Signatures
| Property | This compound | 6-Bromo Derivative | 5-Chloro Hydrobromide |
|---|---|---|---|
| Stokes Shift (cm⁻¹) | 9410 (triazole), 7625 (pyridine) | Not reported | Not reported |
| IR N–H Stretch (cm⁻¹) | ~3400 (broad) | ~3380 | ~3395 |
| UV-Vis λₘₐₓ (nm) | 265 | 272 | 268 |
Biological Activity
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide is a heterocyclic compound belonging to the triazolopyridine family. Its unique fused ring structure, comprising both triazole and pyridine rings, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data from various studies.
- Molecular Formula : CHN·HBr
- Molecular Weight : 134.14 g/mol
- CAS Number : 767-62-4
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In comparative studies, it has shown moderate efficacy when tested against standard antibiotics like Streptomycin and Nystatin.
| Microorganism | Inhibition Zone (mm) | Comparison with Standard |
|---|---|---|
| E. coli | 15 | Similar to Streptomycin |
| S. aureus | 12 | Lower than Nystatin |
| C. albicans | 14 | Comparable |
These results highlight its potential as a lead compound for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Notably, studies have demonstrated its ability to inhibit the replication of influenza viruses by disrupting critical protein-protein interactions essential for viral assembly.
- Mechanism of Action : The compound targets the PA-PB1 interface of the influenza A virus polymerase complex, effectively blocking its function.
- IC Values:
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation.
| Cancer Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 8 | Cell cycle arrest |
| A549 | 12 | Inhibition of kinase pathways |
This anticancer activity suggests that this compound could be a promising candidate for further development in cancer therapeutics .
Case Studies
- Antiviral Efficacy Against Influenza : A study demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridin-3-amine showed enhanced antiviral activity by modifying their chemical structure to improve binding affinity to viral proteins.
- Antimicrobial Screening : In a clinical setting, derivatives were tested on patients with resistant bacterial infections. Results indicated significant improvement in treatment outcomes compared to conventional therapies.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine protons at δ 7.5–8.6 ppm, triazole NH₂ at δ 5.2 ppm) .
- XRD : Confirms monoclinic P2₁/n crystal symmetry with N–H⋯N hydrogen bonds (R₂²(8) motif) stabilizing the lattice .
- HRMS : Validates molecular formulas (e.g., [M+H]+ at m/z 390.2039 for C₂₁H₂₃N₇O) .
How can researchers resolve contradictions in reported synthetic yields for triazolopyridine derivatives?
Advanced Research Question
Discrepancies (e.g., 26% vs. 73% yields) arise from:
- Oxidant selection : NaOCl minimizes side reactions vs. harsher agents like DDQ .
- Solvent effects : Ethanol enhances solubility of intermediates compared to aprotic solvents .
- Purification methods : Chromatography or alumina plug filtration improves purity post-synthesis .
Recommendation : Optimize via DOE (Design of Experiments) to balance reactivity and side-product formation.
What pharmacological applications have been explored for triazolopyridine derivatives?
Basic Research Question
- Antimalarial agents : Pyrazolopyridine-carboxamide derivatives show nanomolar efficacy against Plasmodium falciparum .
- Adenosine receptor modulators : 8-Amino-triazolopyrazinones exhibit potent A₁/A₂A receptor binding (IC₅₀ < 100 nM) .
Mechanistic Insight : Substituents at C-3 and C-6 positions enhance target affinity .
How should researchers address spectral data inconsistencies in triazolopyridine characterization?
Advanced Research Question
- Multi-technique validation : Combine XRD (for solid-state structure) with solution-phase NMR/FTIR to detect polymorphism or solvent effects .
- Computational alignment : Overlay experimental and DFT-predicted spectra to assign ambiguous peaks (e.g., distinguishing NH₂ vs. aromatic protons) .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Storage : Keep in a dry, dark environment at 2–8°C to prevent decomposition.
- Emergency measures : Immediate rinsing with water for spills and consultation of SDS (e.g., CAS 1082448-58-5) .
How can green chemistry principles improve the synthesis of triazolopyridines?
Advanced Research Question
- Solvent selection : Ethanol (renewable) replaces toxic DCM/DMF .
- Oxidant optimization : NaOCl reduces heavy metal waste compared to Cr(VI) reagents .
- Catalysis : Explore enzyme-mediated or photoredox systems to lower energy input.
What role does hydrogen bonding play in the stability of triazolopyridine crystals?
Advanced Research Question
XRD reveals N–H⋯N interactions (2.8–3.0 Å) form dimers in the lattice, enhancing thermal stability (decomposition >250°C). These bonds also influence solubility and bioavailability .
How can researchers leverage triazolopyridine scaffolds in heterocyclic diversification?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
